molecular formula C25H20O6 B2928969 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate CAS No. 610753-17-8

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B2928969
CAS No.: 610753-17-8
M. Wt: 416.429
InChI Key: DPNMLJOGXRWRRM-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate” is a complex organic molecule. It contains a chromen-7-yl group, which is a bicyclic compound structure found in many natural products, including vitamin K . The compound also contains methoxyphenyl groups, which are aromatic rings with a methoxy group (-OCH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The chromen-7-yl group is a bicyclic structure, and the methoxyphenyl groups would add additional aromatic rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis or transesterification, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds with aromatic rings and ester groups are often solid at room temperature, and many have relatively high melting points .

Scientific Research Applications

Synthesis and Complex Formation

One study focused on the synthesis of highly substituted pyrazoles from chromone derivatives, which were then used to form complexes with platinum(II) and palladium(II) metal ions. This research highlights the potential of chromone derivatives in synthesizing new compounds with potential applications in material science and catalysis (Budzisz, Małecka, & Nawrot, 2004).

Antibacterial Activity

Another study reported the synthesis of new derivatives of 4-hydroxy-chromen-2-one, including detailed analysis of their antibacterial activity. This indicates that chromone derivatives can be potent agents in developing new antibacterial drugs or preservatives (Behrami & Dobroshi, 2019).

Antioxidant Properties

Research on phenyl ether derivatives from a marine-derived fungus revealed antioxidant activities, suggesting the potential of chromone derivatives in contributing to antioxidant research and their application in preventing oxidative stress-related diseases (Xu et al., 2017).

Synthetic Methodology Improvement

Studies have also explored the synthesis of chromen-6-ones using a Suzuki coupling and lactonization sequence, showing the versatility of chromone derivatives in organic synthesis and the development of new synthetic methodologies (Kemperman et al., 2006).

Potential in Photocatalysis and Solar Energy

Novel Schiff base liquid crystal derivatives with a chromene backbone have been investigated for their optical behavior and potential applications in photocatalysis and solar energy conversion, highlighting the role of chromone derivatives in developing new materials for renewable energy technologies (Alamro et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not clear without more information. If it has biological activity, it could interact with various enzymes or receptors in the body. The exact mechanism would depend on the specific structure of the compound and the biological system it interacts with .

Future Directions

The study and development of new organic compounds is a vast field with many potential applications, including in pharmaceuticals, materials science, and industrial chemistry. This compound, with its complex structure and functional groups, could be of interest for further study .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-15-23(16-4-8-18(28-2)9-5-16)24(26)21-13-12-20(14-22(21)30-15)31-25(27)17-6-10-19(29-3)11-7-17/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNMLJOGXRWRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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